2-Isopropyl-hexanoic acid

Übersicht

Beschreibung

2-isopropyl-hexanoic acid is a medium-chain fatty acid.

Wirkmechanismus

Target of Action

Similar compounds like 5-amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid have been found to target the gag-pol polyprotein in hiv-2 .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other medium-chain fatty acids . These compounds often interact with their targets through a variety of mechanisms, including direct binding, modulation of membrane properties, or acting as signaling molecules .

Biochemical Pathways

It’s known that medium-chain fatty acids, like 2-isopropyl-hexanoic acid, can be involved in various metabolic pathways, including fatty acid metabolism .

Pharmacokinetics

Similar compounds like 5-amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Medium-chain fatty acids, like this compound, are known to have various effects at the molecular and cellular level, including influencing membrane fluidity and function, modulating gene expression, and affecting cellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds, like hexanoic acid, in water is limited, which can affect its bioavailability . Furthermore, factors such as pH, temperature, and the presence of other compounds can also influence the action of this compound.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Isopropyl-hexanoic acid are not well-studied. It is known that carboxylic acids like this compound can participate in various biochemical reactions. They can act as proton donors due to the presence of the carboxyl group, which is acidic . This allows them to interact with various enzymes and proteins in the body, potentially influencing biochemical pathways .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of research in this area. Carboxylic acids can influence cell function in several ways. For example, they can affect cell signaling pathways and gene expression . They can also impact cellular metabolism, as they can be metabolized by cells to produce energy .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Carboxylic acids like this compound can interact with biomolecules in several ways. They can form hydrogen bonds with other molecules due to the presence of the carboxyl group . They can also participate in enzymatic reactions, potentially acting as enzyme inhibitors or activators .

Temporal Effects in Laboratory Settings

Carboxylic acids are generally stable compounds . Over time, they may undergo degradation, especially under conditions of high heat or extreme pH . Long-term effects on cellular function would likely depend on the specific cell type and the concentration of the this compound.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. It is generally true that the effects of a substance can vary with dosage, with potential threshold effects at low dosages and toxic or adverse effects at high dosages .

Metabolic Pathways

As a carboxylic acid, it could potentially be metabolized through pathways involving carboxylic acid metabolism .

Transport and Distribution

Carboxylic acids can generally diffuse across cell membranes due to their small size and polar nature .

Subcellular Localization

As a small, polar molecule, it could potentially localize to various compartments within the cell .

Biologische Aktivität

2-Isopropyl-hexanoic acid (also known as isopropyl hexanoate) is an organic compound classified as a fatty acid ester. Its chemical formula is with a molecular weight of approximately 158.24 g/mol. This compound has garnered attention due to its various biological activities and potential applications in different fields, including pharmaceuticals, food science, and toxicology.

Molecular Structure:

- IUPAC Name: Propan-2-yl hexanoate

- CAS Registry Number: 2311-46-8

- SMILES Notation: CCCCCC(=O)OC(C)C

The compound is characterized by its aliphatic structure, which influences its solubility and reactivity in biological systems.

Metabolism and Bioavailability

This compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation. The bioavailability of this compound is significant, as it can be absorbed through the gastrointestinal tract and distributed to various tissues, including adipose tissue . The compound's logP value of approximately 3.40 indicates moderate lipophilicity, which may enhance its absorption and distribution within biological systems.

Toxicological Studies

Research on the toxicological effects of this compound has revealed potential risks associated with high exposure levels. Inhalation studies have indicated that exposure to fumes containing this compound can lead to neurological and respiratory symptoms . Furthermore, its metabolites can inhibit cholinesterase activity, which is critical for neurotransmitter regulation in the nervous system .

| Study | Findings |

|---|---|

| Inhalation Toxicity | Exposure linked to acute neurological symptoms |

| Cholinesterase Inhibition | Significant inhibition observed in exposed subjects |

Antimicrobial Activity

Several studies have suggested that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth at specific concentrations. This property makes it a candidate for use in food preservation and as a potential therapeutic agent against infections .

Case Studies

-

Case Study on Inhalation Exposure:

A cohort study evaluated the health effects of inhaling air contaminated with aircraft fume events that included this compound. Participants reported symptoms such as headaches and respiratory distress, correlating with elevated levels of the compound in their breath samples . -

Antimicrobial Efficacy:

A laboratory study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 0.5% (v/v), significant growth inhibition was observed, suggesting potential applications in clinical settings and food safety .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- Functional Groups : Contains a carboxylic acid group that plays a crucial role in its biological interactions.

The compound features an isopropyl group and a methyl group attached to a hexanoic acid backbone, which contributes to its hydrophobic characteristics and potential interactions with biological targets.

Medicinal Chemistry

2-Isopropyl-hexanoic acid is being explored for its potential therapeutic properties. Research indicates that it may interact with various enzymes and proteins, influencing their activity through hydrogen bonding and hydrophobic interactions. This makes it a candidate for drug development and therapeutic applications.

Biochemistry

Studies have highlighted the compound's biological activities, including:

- Antimicrobial Activity : It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammatory markers in animal models.

- Antioxidant Properties : In vitro assays show that it can significantly decrease reactive oxygen species levels, contributing to reduced oxidative stress.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various applications, including:

- Production of lubricants

- Synthesis of surfactants

- Use in polymer chemistry

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Inflammation Model

In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers compared to control groups, indicating its potential therapeutic effects in managing inflammatory diseases.

Oxidative Stress Assessment

In vitro assays demonstrated that the compound could significantly reduce reactive oxygen species levels in cultured cells exposed to oxidative stress, highlighting its role as an antioxidant.

Eigenschaften

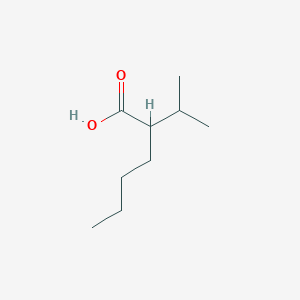

IUPAC Name |

2-propan-2-ylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-8(7(2)3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAKABFIXDKLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27610-89-5 | |

| Record name | Hexanoic acid, 2-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.